2,4-Dichloro-N-methylbenzamide
Description
Historical Context and Evolution of Benzamide (B126) Scaffolds in Academic Research
The benzamide scaffold has long been recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. The journey of benzamide scaffolds in academic and industrial research began with the discovery of their utility in various therapeutic areas.
Initially, simple benzamide derivatives were explored, but research quickly evolved towards more complex structures. A notable example in the evolution of privileged scaffolds is the development of benzodiazepines, which share structural features that can mimic peptide turns. nih.gov This ability to mimic endogenous structures is a key reason for the biological activity of many benzamide-containing compounds.
Over the decades, research has expanded from early applications to the design of highly specific modulators of biological processes. For instance, a 5-HT₃ receptor agonist based on a benzamide scaffold was identified from a compound library, leading to extensive structure-activity relationship (SAR) studies. ku.dknih.gov These studies revealed that the benzamide scaffold could serve as a novel type of 5-HT₃ receptor agonist that does not require a positively charged group, which is typically essential for binding to this receptor. ku.dknih.gov More recently, benzamide derivatives have been investigated as potent inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is a significant target in cancer therapy. researchgate.net The evolution of synthesis methods, including parallel synthesis techniques, has enabled the rapid generation of large libraries of benzamide derivatives for high-throughput screening, accelerating the discovery of new bioactive compounds. acs.org
Significance of Dichloro-substituted N-Methylbenzamide Derivatives in Organic and Medicinal Chemistry Research
The introduction of dichloro-substituents onto the N-methylbenzamide scaffold significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making these derivatives a subject of considerable interest in research. The position of the chlorine atoms on the benzene (B151609) ring (e.g., 2,4-, 2,6-, or 3,4-dichloro) creates distinct isomers with unique chemical and biological profiles.
Dichloro-substituted N-methylbenzamide derivatives serve as important intermediates in the synthesis of more complex molecules in both agrochemical and pharmaceutical research. For example, the specific chlorination pattern can direct subsequent chemical reactions to desired positions on the molecule. Research has been conducted on the thermal stability of compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), which is crucial for understanding its handling and processing. researchgate.net
The compound 2,4-Dichloro-N-methylbenzamide is an organic compound featuring a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a methylamide group. cymitquimica.com It is primarily noted in research contexts, including the study of herbicidal mechanisms. cymitquimica.com The presence of the chlorine atoms is known to enhance its biological activity and stability. cymitquimica.com
| Property | Data | Source |
| Chemical Formula | C₈H₇Cl₂NO | cymitquimica.comuni.lu |
| IUPAC Name | This compound | uni.lu |
| Molecular Weight | 204.05 g/mol | |
| Appearance | White to off-white solid | cymitquimica.com |
| SMILES | CNC(=O)C1=C(C=C(C=C1)Cl)Cl | uni.lu |
| InChI Key | LHGOQNXBLLXSIZ-UHFFFAOYSA-N | uni.lu |
| CAS Number | 66896-64-8 | cymitquimica.com |
Research into related structures further highlights the significance of the dichloro-benzamide motif. For instance, derivatives like 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide have been investigated for their potent opioid analgesic properties. biosynth.comcymitquimica.com Other complex derivatives, such as 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide, have been synthesized and their crystal structures analyzed to understand their three-dimensional conformation, which is vital for designing interactions with biological targets. iucr.org The synthesis of such compounds often involves reacting a substituted amine with 2,4-dichlorobenzoyl chloride. iucr.org Furthermore, studies on various N-substituted benzamides have demonstrated their potential as antitumor agents, with the substitution pattern on the phenyl ring being critical for their activity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGOQNXBLLXSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324514 | |
| Record name | 2,4-Dichloro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66896-64-8 | |
| Record name | NSC406899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-N-METHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4 Dichloro N Methylbenzamide and Its Structural Analogues
Established Chemical Synthesis Routes for N-Methylbenzamide Derivatives
Traditional batch synthesis methods form the bedrock of N-methylbenzamide production, primarily involving the creation of the chlorinated aromatic ring and the formation of the amide bond.
Direct halogenation is a primary method for introducing halogen atoms onto an aromatic ring. axaxl.com This type of reaction is highly exothermic due to the high reactivity of halogens like chlorine. axaxl.com For a compound like 2,4-dichloro-N-methylbenzamide, the synthesis would typically involve the chlorination of a benzoyl derivative. The conditions of the reaction, such as temperature and the presence of a catalyst, are crucial for controlling the position and number of chlorine atoms added.
Uncontrolled halogenation of hydrocarbons can be explosive, necessitating the use of diluent gases or inert substances for better temperature management. axaxl.com An efficient method for the halogenation of electron-deficient aromatic compounds uses readily available reagents like CCl4 for chlorination, promoted by t-BuONa under mild conditions. rsc.org Another approach involves using N-chlorosuccinimide for dry chlorination reactions. preprints.org The synthesis of the related compound 2,6-dichlorobenzamide (B151250) is a known process and serves as a reference for dichlorobenzamide synthesis. rug.nlgoogle.com
The formation of the amide bond is one of the most frequently performed reactions in organic synthesis, critical for the production of pharmaceuticals and agrochemicals. cbijournal.com The traditional approach involves the condensation reaction between a carboxylic acid and an amine. luxembourg-bio.com However, this reaction is not spontaneous and requires the carboxylic acid to be "activated". luxembourg-bio.com
This activation is typically achieved using stoichiometric amounts of coupling reagents. ucl.ac.uk A wide variety of these reagents have been developed to facilitate amide bond formation under mild conditions, minimize side reactions, and preserve the integrity of sensitive functional groups. luxembourg-bio.comresearchgate.net The choice of reagent and conditions can significantly impact the yield and purity of the final benzamide (B126) product. ucl.ac.uknih.gov For instance, the use of 1-hydroxy-1H-benzotriazole (HOBt) as an additive with carbodiimides like DCC can reduce epimerization and lead to higher yields. cbijournal.comluxembourg-bio.com
Below is a table summarizing common coupling reagents used in benzamide synthesis:
| Coupling Reagent Acronym | Full Name | Key Features & Byproducts | Reference |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | One of the earliest developed; byproduct (dicyclohexylurea) is insoluble and easily filtered. | luxembourg-bio.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, allowing for easy byproduct removal through aqueous extraction. | ucl.ac.uk |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Highly efficient uronium salt-based reagent, often used for difficult couplings. | ucl.ac.uk |
| HBTU | O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate | Similar to HATU, used to generate active esters that readily react with amines. | semanticscholar.org |
| T3P | n-Propylphosphonic acid anhydride (B1165640) | A cyclic phosphonic acid anhydride that is considered a green and safe coupling reagent. | ucl.ac.uk |
| CDI | Carbonyldiimidazole | Forms a reactive acylimidazolide intermediate; byproducts are imidazole (B134444) and CO2. | ucl.ac.uk |
Advanced Synthetic Strategies and Process Optimization
To overcome the limitations of traditional batch processing, such as long reaction times and waste generation, advanced synthetic strategies are being employed.
Continuous flow synthesis, utilizing microreactors, offers significant advantages for chemical production, including enhanced safety, better process control, and scalability. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various benzamide derivatives. nih.govresearchgate.net For example, a continuous flow process was developed for the synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a potent receptor agonist, using a sequence of microreactors with in-line IR analysis for real-time monitoring and control. nih.gov
Flow chemistry has also been used for:
Selective Acylation : The continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide was achieved in a microreactor system, which allowed for the determination of intrinsic reaction kinetics. researchgate.net
Photochemical Reactions : A continuous flow protocol for synthesizing benzotriazin-4(3H)-ones from amide-bearing aryl triazines was developed, using violet light to induce a photocyclization reaction with a residence time of only 10 minutes. acs.org
Electrosynthesis : Green and efficient electrochemical approaches in continuous-flow cells have been used to synthesize complex molecules like 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides without the need for external metal catalysts or chemical oxidants. rsc.org Similarly, selenofunctionalized oxazolines have been synthesized from N-allyl benzamides using a continuous flow electrochemical method. nih.gov
Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours or days to mere minutes, while increasing product yields. anton-paar.comnih.gov This technique uses microwave irradiation to rapidly heat the reaction mixture to temperatures and pressures above the solvent's boiling point in a controlled manner. anton-paar.com
This method is considered environmentally friendly as it can lead to cleaner reactions and reduced waste. nih.gov In the context of dichlorobenzamides, microwave irradiation has been used for the hydrolysis of nitriles; for example, the hydrolysis of 2,6-dichlorobenzonitrile (B3417380) to 2,6-dichlorobenzamide was achieved in 10 minutes. sci-hub.st The technology has been widely applied to the synthesis of various heterocyclic compounds and covalent organic frameworks (COFs), demonstrating its versatility and efficiency. mdpi.comconicet.gov.ar
The key advantages of microwave-assisted synthesis are summarized below:
| Advantage | Description | Reference |
|---|---|---|
| Rate Enhancement | Reactions are significantly accelerated, reducing times from hours/days to minutes. | anton-paar.com |
| Higher Yields | Often provides improved yields compared to conventional heating methods. | nih.gov |
| Improved Purity | Rapid heating can minimize the formation of byproducts, leading to cleaner reaction profiles. | nih.gov |
| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath. | anton-paar.com |
Synthesis of Key Precursors and Building Blocks for this compound Functionalization
The synthesis of functionalized analogues of this compound relies on the availability of versatile precursors and building blocks. Dichlorinated aromatic compounds serve as key starting materials for creating more complex molecular architectures. For instance, 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide can be used to synthesize 1,3,5-oxadiazine derivatives. researchgate.net
Other examples of using chlorinated benzamide-type structures as building blocks include:
Quinazoline-2,4-diones : These can be synthesized from 2-aminobenzamide (B116534) precursors. acs.org
Substituted Quinazolines : The commercially available 2,4-dichloro quinazoline (B50416) can be selectively functionalized at the 4-position via nucleophilic substitution, followed by a Suzuki coupling at the 2-position to create diverse libraries of compounds. unimi.it
Benzimidazolinopiperazinones : A solid-phase synthesis of 7,8-dichloro-substituted benzimidazolinopiperazinones has been developed, starting from acyclic intermediates and using o-fluoronitrobenzenes. acs.org
These examples highlight how the dichlorobenzamide core can be incorporated into more elaborate heterocyclic systems, allowing for extensive exploration of its chemical space for various applications.
Comprehensive Structural Elucidation of 2,4 Dichloro N Methylbenzamide
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable for the structural elucidation of organic compounds. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysisrsc.org
NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, it is possible to deduce the precise arrangement and connectivity of atoms.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different chemical environments of hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-dichloro-N-methylbenzamide, recorded in a DMSO-d6 solvent, reveals five distinct signals, corresponding to the different types of protons in the molecule. rsc.org The aromatic region shows three signals for the protons on the dichlorinated benzene (B151609) ring, while the aliphatic region contains signals for the N-methyl group and the amide proton. rsc.orgoregonstate.edu The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. oregonstate.edu
The signal at 8.63 ppm appears as a doublet, characteristic of the amide proton (N-H), with its splitting caused by coupling to the adjacent methyl protons. rsc.org The three aromatic protons appear between 7.43 and 7.71 ppm, with their specific shifts and splitting patterns dictated by their positions relative to the chlorine and amide substituents. rsc.org The N-methyl group protons resonate as a doublet at 2.78 ppm, confirming their coupling to the single amide proton. rsc.org
Interactive ¹H NMR Data Table for this compound Data recorded in DMSO-d6 at 400 MHz. rsc.org
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.63 | d (doublet) | 4.4 | 1H | N-H |
| 7.71 | d (doublet) | 2.0 | 1H | Ar-H |
| 7.55 | dd (doublet of doublets) | 8.4, 2.0 | 1H | Ar-H |
| 7.43 | d (doublet) | 8.4 | 1H | Ar-H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected and observed, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the amide, and the methyl carbon. rsc.org The presence of electronegative atoms like chlorine and oxygen causes a downfield shift for the attached carbons. libretexts.org
The carbonyl carbon (C=O) is the most deshielded, appearing at 164.88 ppm. rsc.org The six aromatic carbons resonate in the typical range of 127-137 ppm. rsc.orglibretexts.org The signal at 26.24 ppm is attributed to the N-methyl carbon. rsc.org
Interactive ¹³C NMR Data Table for this compound Data recorded in DMSO-d6 at 100 MHz. rsc.org
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 164.88 | C=O (Amide Carbonyl) |
| 136.21 | Aromatic C |
| 131.74 | Aromatic C |
| 130.84 | Aromatic C |
| 129.21 | Aromatic C |
| 128.52 | Aromatic C |
| 127.30 | Aromatic C |
Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. emerypharma.comcolumbia.edu For this compound, an HSQC spectrum would show a correlation peak between the ¹H signal at 2.78 ppm and the ¹³C signal at 26.24 ppm, confirming the N-CH₃ group. It would also correlate the signals of the aromatic protons to their directly bonded aromatic carbons. emerypharma.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysisrsc.orguni.lu
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and molecular formula, and providing structural information through analysis of fragmentation patterns. researchgate.net
HR-MS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition and confirm the molecular formula. researchgate.net For this compound (C₈H₇Cl₂NO), the predicted monoisotopic mass is 202.99046 Da. uni.lu HR-MS analysis would detect the protonated molecule, [M+H]⁺, with a predicted m/z of 203.99774. uni.lu The high precision of this measurement allows for the unambiguous confirmation of the molecular formula C₈H₇Cl₂NO, distinguishing it from other potential compounds with the same nominal mass.
Interactive Predicted HR-MS Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 203.99774 |
| [M+Na]⁺ | 225.97968 |
| [M+NH₄]⁺ | 221.02428 |
The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisrsc.org
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as stretching and bending. udel.edu This technique is highly effective for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in The IR spectrum of this compound shows several characteristic absorption bands. rsc.org
A strong, sharp absorption band observed at 1637 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the secondary amide group. rsc.orgmasterorganicchemistry.com The band at 3270 cm⁻¹ corresponds to the N-H stretching vibration, which is typical for a secondary amide. rsc.orglibretexts.org Absorptions in the 3000-2850 cm⁻¹ range, such as the one at 2943 cm⁻¹, are due to C-H stretching of the methyl group. rsc.orglibretexts.org The bands at 1563 and 1509 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic ring. rsc.org The presence of chlorine atoms is suggested by absorptions in the lower frequency region; the bands at 830 and 796 cm⁻¹ can be associated with C-Cl stretching vibrations. rsc.org
Interactive IR Absorption Data for this compound rsc.org
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3270 | N-H Stretch | Secondary Amide |
| 2943 | C-H Stretch | Methyl Group |
| 1637 | C=O Stretch | Amide Carbonyl |
| 1563 | C=C Stretch | Aromatic Ring |
| 1509 | C=C Stretch | Aromatic Ring |
| 830 | C-Cl Stretch | Aryl Halide |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. ufg.br For organic molecules like this compound, the key transitions typically occur in the 200–700 nm range and involve σ (sigma), π (pi), and n (non-bonding) electrons. unt.edulibretexts.org
The structure of this compound contains a benzene ring and a carbonyl group (C=O), both of which are chromophores—parts of a molecule that absorb light. libretexts.org The expected electronic transitions for this compound are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. libretexts.orgcutm.ac.in They are characteristic of systems with double bonds, such as the aromatic ring and the carbonyl group in the benzamide (B126) structure. These transitions are typically strong, meaning they have a high molar absorptivity (ε). cutm.ac.in The presence of conjugation between the benzene ring and the amide group can shift these absorptions to longer wavelengths (a bathochromic or red shift). unt.edu
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* anti-bonding orbital of the carbonyl group. libretexts.orgcutm.ac.in These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths because the energy gap between the non-bonding orbital and the π* orbital is smaller. libretexts.orgcutm.ac.in Absorption bands for n → π* transitions of a carbonyl group often appear in the 270-350 nm range with very low intensity. cutm.ac.in
The solvent can influence the wavelengths of these transitions. For instance, increasing the polarity of the solvent typically causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. unt.edu While general principles suggest these transitions, specific experimental UV-Vis data for this compound are not detailed in the surveyed literature.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern how molecules pack together in a crystal lattice. evitachem.com While a specific single-crystal X-ray structure for this compound was not found in the surveyed literature, the analysis of closely related compounds, such as 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, offers significant insight into the likely structural features. researchgate.net
Single-Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study on the analogue compound, 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, reveals its crystallographic parameters. researchgate.net This analysis is crucial for understanding the fundamental packing and symmetry of the molecule in the solid state. The data obtained from such a study includes the crystal system, space group, and the dimensions of the unit cell.
For the analogue 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, the crystal data is as follows: researchgate.net
| Crystal Parameter | Value |
| Chemical Formula | C₁₂H₁₄Cl₂N₂O₂S |
| Formula Weight (Mr) | 321.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9712 (4) |
| b (Å) | 10.6989 (6) |
| c (Å) | 19.3288 (10) |
| β (°) | 96.441 (2) |
| Volume (ų) | 1432.52 (14) |
| Z (molecules/unit cell) | 4 |
This data pertains to the analogue 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide. researchgate.net
Analysis of Intramolecular Bond Parameters (Bond Lengths, Bond Angles, Torsional Angles)
The precise bond lengths and angles within a molecule are determined through the refinement of X-ray diffraction data. These parameters confirm the covalent structure and reveal the influence of substituent groups on the molecular geometry. In the case of the analogue 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, the bond lengths and angles are reported to be within normal ranges. researchgate.net The dichlorobenzene ring and the thiourea (B124793) moiety are not coplanar, but are twisted relative to each other. researchgate.net
Selected intramolecular bond parameters for the analogue are presented below: researchgate.net
Selected Bond Lengths (Å)
| Bond | Length (Å) |
|---|---|
| Cl1–C1 | 1.728 (2) |
| Cl2–C3 | 1.734 (2) |
| O1–C7 | 1.203 (3) |
| N1–C7 | 1.374 (3) |
| C1–C2 | 1.380 (3) |
| C2–C3 | 1.380 (3) |
This data pertains to the analogue 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide. researchgate.net
Selected Bond Angles (°)
| Angle | Value (°) |
|---|---|
| C2-C1-Cl1 | 120.0 (2) |
| C4-C3-Cl2 | 119.5 (2) |
| O1-C7-N1 | 121.5 (2) |
| O1-C7-C6 | 120.9 (2) |
This data pertains to the analogue 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide. researchgate.net
A key torsional angle in this analogue is the one between the thiourea fragment and the dichlorobenzene ring, which is 75.41 (8)°, indicating a significant twist. researchgate.net A similar twist between the dichlorobenzoyl group and the rest of the amide structure would be expected in this compound.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The packing of molecules in a crystal is directed by a network of intermolecular forces, including strong hydrogen bonds and weaker van der Waals interactions. nih.govnih.gov In amides, the N–H group can act as a hydrogen-bond donor, while the carbonyl oxygen is an effective hydrogen-bond acceptor. researchgate.net
In the crystal structure of the analogue 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N–H···O hydrogen bond is present. researchgate.net The crystal packing is primarily defined by intermolecular O–H···S and O–H···O hydrogen bonds, which link the molecules into one-dimensional chains along the crystallographic b-axis. researchgate.net
Hydrogen Bond Geometry for the Analogue (Å, °)
| D–H···A | D–H | H···A | D···A | D–H···A |
|---|---|---|---|---|
| O2–H2A···S1 | 0.82 (1) | 2.50 (2) | 3.284 (2) | 161 (3) |
D = donor atom, H = hydrogen, A = acceptor atom. This data pertains to the analogue 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide. researchgate.net
For this compound, one would anticipate strong N–H···O intermolecular hydrogen bonds, likely forming chains or dimers, which is a common motif in related benzamide structures. nih.govresearchgate.net
Conformational Analysis and Polymorphism Studies
Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation adopted by a molecule in its crystal structure is a low-energy state influenced by both intramolecular and intermolecular forces. researchgate.net In the analogue 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, the molecule adopts a cis conformation with respect to the dichlorobenzoyl group and the thiono group about the C–N bond. researchgate.net However, the dichlorobenzene group itself is significantly twisted out of the plane of the thiourea moiety. researchgate.net
In other related structures, such as various N-(aryl)benzenesulfonamides, the molecules are also twisted at the S–N bond, with a wide range of torsion angles observed depending on the substitution pattern. nih.gov This highlights the conformational flexibility inherent in these types of molecules.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Each polymorph has a different crystal packing and, consequently, different physical properties. While no polymorphism studies have been reported for this compound in the reviewed literature, its conformational flexibility suggests that it could potentially exhibit polymorphism under different crystallization conditions.
Computational and Theoretical Investigations of 2,4 Dichloro N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comkarazin.ua A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. For 2,4-Dichloro-N-methylbenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to calculate these energy values. irjweb.com The analysis of these frontier orbitals helps in understanding the charge transfer interactions that can occur within the molecule. dergipark.org.tr
Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Power to attract electrons |
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron escaping tendency |
This table outlines the global reactivity parameters that can be derived from the calculated HOMO and LUMO energy values.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. uni-muenchen.delibretexts.org
In an MEP map of this compound:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected around the electronegative oxygen atom of the carbonyl group and the two chlorine atoms on the benzene (B151609) ring. nih.gov
Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) and the hydrogen atoms on the methyl group would likely show positive potential. nih.gov
Neutral Regions (Green): These areas represent near-zero potential, often found around the carbon atoms of the aromatic ring. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with its environment, particularly with biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in drug discovery for identifying potential inhibitors of enzymes. While direct docking studies on this compound are not widely reported, research on structurally similar derivatives provides significant insights.
A derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide, which contains the 2,4-dichlorobenzamide (B1293658) core, has been studied as a potential inhibitor for several enzymes. eu-jr.eurjptonline.org
Glycogen Synthase Kinase-3β (GSK-3β): In studies targeting GSK-3β, a protein implicated in Alzheimer's disease, this derivative was identified as a promising inhibitor. eu-jr.eui-scholar.in
Cyclooxygenase (COX) Enzymes: The same derivative was also docked into the active sites of COX-1 and COX-2, enzymes targeted by non-steroidal anti-inflammatory drugs (NSAIDs). rjptonline.orgresearchgate.net The studies showed that it forms strong complexes with both enzymes, stabilized by hydrogen bonds with key amino acid residues like Tyrosine (Tyr). rjptonline.org
Table 2: Molecular Docking Results for a 2,4-Dichlorobenzamide Derivative
| Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| COX-1 | -13.89 | Tyr 355 | rjptonline.org |
This table summarizes the binding affinities and key interactions of a derivative containing the 2,4-dichlorobenzamide moiety with COX enzymes.
These studies suggest that the 2,4-dichlorobenzamide scaffold can serve as a foundation for designing inhibitors that form stable interactions within the active sites of various enzymes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajchem-a.comsemanticscholar.org By analyzing various molecular descriptors (e.g., steric, electronic, hydrophobic), QSAR models can predict the activity of new, unsynthesized compounds. semanticscholar.org
For benzamide (B126) and dichlorobenzoic acid derivatives, QSAR studies have been successfully employed to predict their potential as antidiabetic agents by correlating their structural features with their inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.govnih.gov A QSAR model for a series of compounds including this compound could be developed by:
Calculating a range of molecular descriptors.
Building a statistical model (e.g., using multilinear regression) that correlates these descriptors with experimentally determined biological activity.
Validating the model to ensure its predictive power.
Such a model would be invaluable for predicting the biological activity of novel derivatives and prioritizing candidates for synthesis and testing. ajchem-a.com
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. dovepress.com
A pharmacophore model for this compound and its analogs could be generated based on the structures of active compounds or from the ligand-receptor interactions observed in molecular docking studies. dovepress.com Key features for a pharmacophore derived from the this compound scaffold might include:
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrogen bond donor (the amide hydrogen).
Two hydrophobic/aromatic features (the dichlorinated benzene ring).
Specific locations for halogen atoms which can form halogen bonds or hydrophobic interactions.
Once developed, this pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required structural features for biological activity, thus accelerating the discovery of new potential therapeutic agents. dovepress.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide |
| Tyrosine |
Molecular Dynamics (MD) Simulations for Conformational Space and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to investigate the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational landscape of a molecule and its interactions with biological targets. In the context of this compound, MD simulations can elucidate its flexibility, preferred shapes (conformations), and the intricate details of its binding to a receptor.
Atomistic MD simulations can be employed to understand the relationship between chemical structure and the dynamic conformations of molecules. nih.gov These simulations can reveal various stable and intermediate conformations that a molecule like this compound might adopt in different environments, such as in solution or when approaching a biological target. nih.govnih.gov The conformational flexibility of a molecule is a critical factor in its ability to bind to a receptor. MD simulations can map out the energy landscape of the molecule, identifying low-energy, stable conformations as well as the transition pathways between them.
The stability of a ligand-protein complex can be assessed using MD simulations. researchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation provide a measure of the stability of the binding pose. researchgate.netuzh.ch A stable RMSD profile suggests that the ligand remains securely bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the molecule and the protein are more flexible or rigid upon binding. uzh.chnih.gov
MD simulations are also instrumental in studying the dynamics of the binding and unbinding processes. nih.gov Techniques like steered molecular dynamics (SMD) can be used to apply external forces to pull a ligand away from its binding site, providing insights into the dissociation pathways and the forces involved in maintaining the bound state. nih.gov These simulations can help in understanding the residence time of a drug on its target, a crucial parameter for its efficacy.
The data generated from MD simulations can be extensive and is often summarized in tables to highlight key findings. For a hypothetical MD simulation study of this compound binding to a target protein, the results might be presented as follows:
Interactive Data Table: Key Parameters from a Hypothetical MD Simulation of this compound
| Simulation Parameter | Value | Significance |
| Simulation Time | 500 ns | Provides a sufficient timescale to observe significant conformational changes and binding events. nih.gov |
| Average RMSD of Ligand | 1.5 Å | A low and stable RMSD indicates that the ligand maintains a consistent binding pose within the receptor's active site. researchgate.net |
| Average RMSD of Protein Backbone | 2.0 Å | Reflects the overall stability of the protein structure during the simulation when the ligand is bound. |
| Key Interacting Residues | TYR83, ASN121, HIS162 | Identifies the specific amino acids in the receptor that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. |
| Binding Free Energy (MM/GBSA) | -45.7 kcal/mol | A negative value indicates a favorable binding interaction, with a more negative value suggesting stronger binding. samipubco.com |
| Dominant Interaction Type | Van der Waals | Indicates that non-polar interactions are the primary driving force for the binding of the ligand to the protein. samipubco.com |
Such detailed investigations at the molecular level are invaluable for rational drug design, allowing for the optimization of lead compounds to improve their binding affinity, selectivity, and pharmacokinetic properties.
Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro N Methylbenzamide
Reactions Involving the Aromatic Ring System
The benzene (B151609) ring in 2,4-Dichloro-N-methylbenzamide is substituted with two chlorine atoms and an N-methylcarboxamide group. These substituents profoundly influence the electron density and reactivity of the ring towards both electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution (EAS) Potential
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The feasibility and regioselectivity of EAS on the this compound ring are determined by the electronic effects of its substituents.
Substituent Effects : Both chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the benzene ring. However, they are ortho-para directors because the lone pair electrons on the chlorine can donate into the ring through resonance, stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions. pressbooks.pub The N-methylcarboxamide group (-C(=O)NHCH₃) is also a deactivating group. The carbonyl group strongly withdraws electron density from the ring, making it less reactive towards electrophiles. This deactivating effect generally directs incoming electrophiles to the meta position. youtube.com
Regioselectivity : The directing effects of the substituents are competitive. The two chlorine atoms direct ortho and para to themselves, while the amide group directs meta.
The amide group at C1 directs to C3 and C5.
The chlorine at C2 directs to C3 and C6.
The chlorine at C4 directs to C3 and C5.
Based on this analysis, the C3 and C5 positions are the most likely sites for electrophilic attack, as they are activated (or least deactivated) by multiple substituents. The C6 position is sterically hindered by the adjacent amide group and ortho chloro group. Therefore, substitution, if it occurs, is predicted to yield a mixture of 3- and 5-substituted products.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -C(=O)NHCH₃ | C1 | Deactivating | Meta (C3, C5) |
| -Cl | C2 | Deactivating | Ortho, Para (C3, C6) |
| -Cl | C4 | Deactivating | Ortho (C3, C5) |
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
While the electron-deficient nature of the ring deactivates it for EAS, it activates it for Nucleophilic Aromatic Substitution (SNAr). This reaction involves the displacement of a leaving group, such as a halide, by a strong nucleophile. chemeurope.com
Mechanism and Activation : The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.comlibretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemeurope.comlibretexts.orgacsgcipr.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.compressbooks.pub The reaction is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgpressbooks.pubyoutube.com
Reactivity of this compound : In this compound, the N-methylcarboxamide group is a powerful electron-withdrawing group.
The chlorine atom at the C4 position is para to the amide group.
The chlorine atom at the C2 position is ortho to the amide group.
This ortho-para relationship strongly activates both chlorine atoms for displacement via the SNAr mechanism. The reaction rate is enhanced by the presence of these activating groups. researchgate.net Strong nucleophiles like alkoxides, amines, or thiolates can be used to displace one or both chlorine atoms, depending on the reaction conditions.
Regioselectivity : Displacement of the chlorine at C4 is often favored over the C2 position. The greater steric hindrance around the C2 position, caused by the bulky adjacent amide group, can make the nucleophilic attack more difficult compared to the less hindered C4 position. Regioselective substitution at the 4-position is a well-documented phenomenon in similarly substituted systems like 2,4-dichloroquinazolines. nih.gov By controlling stoichiometry and reaction conditions, it is often possible to achieve selective monosubstitution at C4, followed by a second substitution at C2 if desired.
Transformations of the Amide Functional Group
The amide linkage is a robust functional group, but it can undergo several important transformations, including hydrolysis, reduction, and oxidation.
Hydrolysis Mechanisms and Kinetics
Amide hydrolysis cleaves the carbon-nitrogen bond, yielding a carboxylic acid and an amine. This reaction is typically slow and requires harsh conditions such as strong acids or bases and heat. youtube.comkhanacademy.orgmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.commasterorganicchemistry.comchemistrysteps.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of methylamine (B109427) (which is protonated under acidic conditions to methylammonium (B1206745) ion) to yield 2,4-dichlorobenzoic acid. masterorganicchemistry.com The final step is irreversible due to the protonation of the amine leaving group. masterorganicchemistry.com
Base-Catalyzed (Saponification) Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. chemistrysteps.comnih.gov This forms a tetrahedral intermediate. The elimination of the methylamide anion (CH₃NH⁻) is difficult as it is a very strong base and thus a poor leaving group. chemistrysteps.com However, the reaction can be driven to completion by using high temperatures and a high concentration of hydroxide. youtube.comchemistrysteps.com The reaction is ultimately irreversible because the carboxylic acid product is immediately deprotonated by the strong base to form a resonance-stabilized carboxylate salt. youtube.com
The kinetics of hydrolysis are influenced by the electronic nature of the aromatic ring. The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack in both acid- and base-mediated pathways. nih.govnih.gov
| Condition | Key Mechanistic Step | Products |
|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | Protonation of carbonyl oxygen, attack by H₂O | 2,4-Dichlorobenzoic acid + Methylammonium ion (CH₃NH₃⁺) |
| Basic (e.g., NaOH, heat) | Nucleophilic attack by OH⁻, followed by irreversible deprotonation of the acid | Sodium 2,4-dichlorobenzoate (B1228512) + Methylamine (CH₃NH₂) |
Reduction Reactions to Amine Derivatives
Amides can be reduced to their corresponding amines using powerful reducing agents.
Reagents and Transformation : The most common and effective reagent for this transformation is Lithium Aluminium Hydride (LiAlH₄ or LAH). ncert.nic.inorganic-chemistry.orgwikipedia.org Unlike reductions of other carbonyl compounds, the reduction of an amide with LAH completely removes the carbonyl oxygen, replacing it with two hydrogen atoms. youtube.com This converts the N-methylcarboxamide group into a secondary amine (benzylamine) functionality. The reaction of this compound with LAH, followed by an aqueous workup, yields (2,4-dichlorophenyl)-N-methylmethanamine.
Mechanism : The reaction mechanism involves the initial addition of a hydride ion from LAH to the carbonyl carbon. masterorganicchemistry.com The resulting tetrahedral intermediate contains an oxygen atom coordinated to an aluminum species. Instead of the oxygen acting as a leaving group, it facilitates the formation of a C=N double bond (an iminium ion intermediate) upon elimination. A second hydride ion from another LAH molecule then attacks the iminium carbon, completing the reduction to the amine. masterorganicchemistry.com
| Reagent | Typical Conditions | Product |
|---|---|---|
| 1. Lithium Aluminium Hydride (LiAlH₄) 2. H₂O workup | Anhydrous ether or THF, reflux | (2,4-Dichlorophenyl)-N-methylmethanamine |
Oxidation Pathways
The oxidation of N-methylamides can occur at several positions, primarily at the N-methyl group.
Oxidation of the N-Methyl Group : The N-methyl group is susceptible to oxidation. Biological systems, for instance, metabolize N,N-dimethylbenzamides via the formation of an N-hydroxymethyl-N-methylbenzamide intermediate, which can then decompose to formaldehyde (B43269) and the corresponding N-methylbenzamide. nih.gov A similar pathway can be envisioned for this compound. Chemical oxidation can lead to the formation of an N-formyl derivative or, with more potent oxidizing agents, an imide. chemrxiv.orgrsc.org Reagents such as ruthenium tetroxide (RuO₄) or certain oxoammonium salts have been used for the oxidation of N-substituted amines and amides. chemrxiv.orgepa.gov
Proposed Pathway : A likely oxidation pathway involves the abstraction of a hydrogen atom from the methyl group to form a carbon-centered radical or direct hydride abstraction to form an N-acyliminium ion. nih.govchemrxiv.org This intermediate can then react with an oxygen source to yield an N-(hydroxymethyl) derivative. Further oxidation of this unstable intermediate would lead to the N-formylbenzamide derivative. Under forcing conditions, cleavage of the N-methyl group could potentially occur.
Aromatic Ring Oxidation : The aromatic ring itself is highly deactivated and generally resistant to oxidation. Under very harsh oxidative conditions, degradation of the entire molecule is more likely than controlled aromatic oxidation.
Compound Index
| Compound Name |
|---|
| This compound |
| 2,4-Dichlorobenzoic acid |
| (2,4-Dichlorophenyl)-N-methylmethanamine |
| Benzene |
| Lithium Aluminium Hydride |
| Methylamine |
| Methylammonium |
| N-(hydroxymethyl)-N-methylbenzamide |
| N-methylbenzamide |
| Ruthenium tetroxide |
| Sodium 2,4-dichlorobenzoate |
| Sodium hydroxide |
Synthetic Modification and Analog Design for Enhanced Biological Activity of this compound
The core structure of this compound presents a versatile scaffold for synthetic modification, enabling the design of analogs with potentially enhanced or novel biological activities. Strategic derivatization of this compound focuses on three primary regions: the N-methyl substituent, the dichloroaryl moiety, and the incorporation of more complex chemical systems. These modifications aim to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to optimize its interaction with biological targets.
Variations on the N-Methyl Substituent
Alterations to the N-methyl group of this compound can significantly influence the compound's biological activity by affecting its binding affinity to target proteins and its metabolic stability. The introduction of larger or more complex N-substituents can probe the steric and electronic requirements of the binding pocket.
Research into related N-substituted benzamides and similar structures has demonstrated that both the size and nature of the N-substituent are critical for activity. For instance, in a series of N-substituted phenyldihydropyrazolones, it was observed that more apolar N-substituents generally led to better biological activity. While direct structure-activity relationship (SAR) studies on a broad range of N-substituted 2,4-dichlorobenzamides are not extensively documented in publicly available literature, the synthesis of various N-alkyl and N-aryl analogs is a common strategy in medicinal chemistry to explore these effects.
For example, replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl, isopropyl) can increase lipophilicity, which may enhance cell membrane permeability. However, this can also introduce steric hindrance that may be detrimental to binding with a target enzyme or receptor. The introduction of N-aryl substituents can lead to new interactions, such as pi-stacking, with aromatic residues in a protein's active site. The synthesis of N-alkyl and N-aryl piperazine (B1678402) derivatives has been shown to yield compounds with significant antimicrobial activity, highlighting the potential for diverse biological activities based on the N-substituent.
The following table illustrates potential variations on the N-methyl substituent and the hypothetical impact on biological activity based on general medicinal chemistry principles.
| N-Substituent | Potential Impact on Physicochemical Properties | Anticipated Effect on Biological Activity |
|---|---|---|
| -CH3 (Methyl) | Baseline lipophilicity and steric profile. | Reference compound for activity comparison. |
| -CH2CH3 (Ethyl) | Increased lipophilicity and minor increase in steric bulk. | May enhance activity if the binding pocket accommodates a slightly larger group. |
| -CH(CH3)2 (Isopropyl) | Increased lipophilicity and significant increase in steric bulk near the amide bond. | Potential for improved activity if steric bulk is favorable for binding; otherwise, may decrease activity. |
| -CH2Ph (Benzyl) | Significant increase in lipophilicity and introduction of an aromatic ring. | May introduce new pi-stacking interactions, potentially increasing binding affinity. |
| -Ph (Phenyl) | Increased rigidity and potential for direct aromatic interactions. | May alter the orientation of the dichlorobenzoyl group, leading to different binding modes and activities. |
Diversification of Dichloroaryl Moiety with Other Halogenation Patterns
The introduction of different halogens (e.g., fluorine, bromine) or altering their positions can modulate the molecule's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. For instance, replacing chlorine with fluorine can alter the electrostatic potential of the ring and may improve metabolic stability. Conversely, bromine, being larger and more polarizable, might form stronger halogen bonds.
Studies on analogous compounds, such as halo-substituted sulfonamides, have shown that electron-withdrawing substitutions on the aromatic ring, including various halogens, can lead to stronger biological activity. nih.gov The position of the halogens is also critical; for example, moving a chlorine atom from the ortho (2-position) to the meta (3-position) can change the molecule's dipole moment and its interaction with a target protein. In some cases, chlorination can diminish or abolish biological activity, demonstrating that the effect of halogenation is highly dependent on the specific biological target. eurochlor.org
The table below provides examples of different halogenation patterns on the N-methylbenzamide scaffold and their potential influence on biological activity.
| Aryl Halogenation Pattern | Key Physicochemical Alterations | Potential Impact on Biological Activity |
|---|---|---|
| 2,4-Dichloro | Reference compound with established electronic and steric properties. | Baseline activity. |
| 3,4-Dichloro | Altered dipole moment and steric profile compared to the 2,4-isomer. | May result in a different binding orientation and potentially altered activity or selectivity. |
| 2,4-Difluoro | Increased metabolic stability and altered electrostatic potential. Fluorine is a weaker halogen bond donor than chlorine. | Could lead to improved pharmacokinetic properties and potentially different target interactions. |
| 2,4-Dibromo | Increased lipophilicity and polarizability. Bromine is a stronger halogen bond donor than chlorine. | May enhance binding affinity through stronger halogen bonding, potentially increasing potency. |
| 4-Chloro | Reduced steric hindrance at the ortho position and decreased overall lipophilicity compared to the dichloro analog. | May improve activity if steric bulk at the 2-position is detrimental; may decrease activity if the second halogen is crucial for binding. |
Incorporation of Heterocyclic Systems and Complex Side Chains
A highly effective strategy for enhancing the biological activity and specificity of this compound is the incorporation of heterocyclic systems and complex side chains. This approach significantly expands the chemical space and allows for the introduction of diverse functionalities that can engage in a variety of interactions with biological targets, such as hydrogen bonding, and ionic interactions.
Heterocyclic moieties are prevalent in many pharmaceuticals due to their unique electronic properties and ability to serve as bioisosteres for other functional groups. Attaching heterocycles such as pyrazoles, oxadiazoles, imidazoles, or piperazines to the 2,4-dichlorobenzamide (B1293658) scaffold can lead to compounds with a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties.
For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) displayed promising fungicidal and larvicidal activities. mdpi.com In another study, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives yielded compounds with significant anticancer activity against various cell lines. mdpi.com The piperazine ring, in this case, acts as a versatile linker and a key pharmacophoric element. Similarly, the incorporation of a pyrazole (B372694) moiety has been explored in the design of new antibacterial agents. nih.gov
The following table summarizes research findings on the incorporation of various heterocyclic systems into structures related to 2,4-dichlorobenzamide and the observed biological activities.
| Incorporated Heterocyclic System/Side Chain | Resulting Compound Class | Observed Biological Activity | Reference |
|---|---|---|---|
| Pyridine-linked 1,2,4-oxadiazole | Benzamides with heterocyclic side chains | Fungicidal and larvicidal activity | mdpi.com |
| Piperazine | 1-Benzoyl-4-benzhydrylpiperazines | Anticancer activity against liver, breast, and colon cancer cell lines | mdpi.com |
| Pyrazole | 1-[2-(2,4-dichlorophenoxyl)acetyl]-5-amino-1H-pyrazole derivatives | Potential for novel biological activities | sioc-journal.cn |
| 2,4-Pyrimidinediamine | 2,4-Pyrimidinediamine derivatives | ALK and HDAC dual inhibitors for cancer treatment | nih.gov |
| Purine (B94841) | 4-Methylbenzamide (B193301) derivatives containing 2,6-substituted purines | Anticancer activity as potential protein kinase inhibitors | nih.gov |
Exploration of Biological Activity and Molecular Mechanisms of 2,4 Dichloro N Methylbenzamide Derivatives in Research
Enzyme Inhibition Profiles and Kinetics
Derivatives of 2,4-Dichloro-N-methylbenzamide have been evaluated against several classes of enzymes, demonstrating a spectrum of inhibitory activities. These studies are crucial in understanding the therapeutic potential and selectivity of these compounds.
Kinase Inhibition Studies and Selectivity Profiling
Benzamide (B126) derivatives are recognized for their potential as protein kinase inhibitors. nih.gov The design of these molecules often incorporates a specific backbone, such as N-(3-trifluoromethyl-phenyl)-4-methylbenzamide, with various substituents to enhance inhibitory activity. nih.gov
Research into novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines has identified compounds with significant inhibitory effects on certain cancer cell lines. For instance, compounds 7 and 10 in one study demonstrated notable activity against K562 and HL-60 cells. nih.gov The IC50 values for these compounds were 2.27 µM and 2.53 µM for K562 cells, and 1.42 µM and 1.52 µM for HL-60 cells, respectively. nih.gov
Selectivity profiling using a Kinase Selectivity Profiling System revealed that certain derivatives exhibit inhibitory activity against specific tyrosine kinases. nih.gov For example, compounds 7 , 9 , and 10 showed 36–45% inhibition of PDGFRα and PDGFRβ at a concentration of 1 µM. nih.gov Additionally, compounds 7 and 8 displayed a 22–26% inhibition of HER2 kinase. nih.gov
Further studies on 4-(arylaminomethyl)benzamide derivatives have also highlighted their potential as tyrosine kinase inhibitors. mdpi.com Some analogues in this series showed potent inhibition of EGFR, with up to 92% inhibition at a 10 nM concentration. mdpi.com The flexible 4-(aminomethyl)benzamide (B1271630) linker in these molecules is thought to contribute to a favorable geometry for binding to the active site of protein kinases. mdpi.com
In the realm of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides, compound 8a emerged as a potent inhibitor of Focal Adhesion Kinase (FAK) with an IC50 value of 0.047 µM. nih.gov
Interactive Data Table: Kinase Inhibition by Benzamide Derivatives
| Compound | Target Kinase | Inhibition / IC50 | Cell Line |
| 7 | PDGFRα, PDGFRβ | 36-45% at 1 µM | - |
| 7 | HER2 | 22-26% at 1 µM | - |
| 7 | - | IC50: 2.27 µM | K562 |
| 7 | - | IC50: 1.42 µM | HL-60 |
| 8 | HER2 | 22-26% at 1 µM | - |
| 9 | PDGFRα, PDGFRβ | 36-45% at 1 µM | - |
| 10 | PDGFRα, PDGFRβ | 36-45% at 1 µM | - |
| 10 | - | IC50: 2.53 µM | K562 |
| 10 | - | IC50: 1.52 µM | HL-60 |
| 11 | EGFR | 91% at 10 nM | - |
| 13 | EGFR | 92% at 10 nM | - |
| 8a | FAK | IC50: 0.047 µM | - |
Inhibition of Other Enzymes (e.g., Histone Deacetylases, Phosphatases, Hydrolases)
The inhibitory potential of benzamide derivatives extends beyond kinases to other enzyme families, including histone deacetylases (HDACs), phosphatases, and hydrolases.
Histone Deacetylases (HDACs): HDACs are a family of enzymes crucial for the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs is a therapeutic strategy in cancer treatment. nih.gov A derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , demonstrated selective inhibition of class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov
Phosphatases: Wild-type p53 induced phosphatase 1 (Wip1) is a member of the serine/threonine-specific PP2C family and is overexpressed in many cancers. nih.gov A series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides has been developed and tested for their inhibitory activity against Wip1 phosphatase. nih.gov
Hydrolases (Urease): Urease, a nickel-containing enzyme from the amidohydrolase family, is associated with significant health problems. semanticscholar.org A series of halo-substituted mixed ester/amide-based analogues were synthesized and evaluated as jack bean urease inhibitors. semanticscholar.org One compound, 4b , showed remarkable activity with an IC50 of 1.6 nM, significantly more potent than the standard inhibitor thiourea (B124793). semanticscholar.org Kinetic studies, through Lineweaver–Burk plots, indicated that this derivative acts as a mixed-type inhibitor. semanticscholar.org
Receptor Binding and Modulation Studies
Derivatives of this compound have been investigated for their ability to bind to and modulate the function of various receptors, which is a key aspect of their potential pharmacological activity.
Investigation of Ligand-Receptor Interactions
Molecular docking studies have provided insights into the binding modes of benzamide derivatives with their receptor targets. For instance, the interactions between the D2 dopamine (B1211576) receptor and the radiopharmaceutical ligand raclopride (3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide) have been investigated. nih.gov These studies predicted higher binding affinities when ligands were docked at the top part of the receptor. nih.gov
In the context of sigma-1 receptors (S1R), docking studies of benzamide derivatives revealed key interactions. A retroamide modification in one compound led to a conformational shift within the binding pocket, enhancing the ionic interaction with Asp126 and preserving a salt bridge with Glu172. nih.gov This new orientation also allowed for an additional hydrogen bond with Tyr103, potentially explaining the improved affinity. nih.gov
For synthetic opioids like U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), in silico characterization of ligand-receptor interactions at mu- and kappa-opioid receptors has been performed. researchgate.net The removal of two methyl groups from U-47700 to form N,N-didesmethyl-U-47700 resulted in the loss of a hydrogen bond contact with tryptophan (Trp)229, which may be responsible for its lower interaction energy and reduced affinity for the mu-opioid receptor. researchgate.net
Functional Assays for Receptor Agonism or Antagonism
Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist at a particular receptor.
Novel benzamide derivatives have been identified as sigma-1 receptor (S1R) agonists. nih.gov Competitive binding assays using radioligands were employed to evaluate their affinity for S1R and the sigma-2 receptor (S2R). nih.gov A dichloro-substituted derivative, compound 5 , showed good S1R affinity (Ki = 2.3 nM) but had reduced selectivity over S2R. nih.gov
In another study, N-(thiazol-2-yl)-benzamide analogs were identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov A compound library screening led to the discovery of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) as a novel ZAC antagonist. semanticscholar.orgnih.gov Further functional characterization using two-electrode voltage clamp electrophysiology on Xenopus oocytes confirmed the antagonistic properties of this class of compounds. semanticscholar.orgnih.gov The analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (5a, TTFB) was found to be a selective ZAC antagonist, showing no significant activity at other tested receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. semanticscholar.orgnih.gov The antagonism was largely non-competitive, suggesting that these compounds act as negative allosteric modulators of ZAC. semanticscholar.orgnih.gov
In Vitro Mechanistic Investigations at the Cellular and Biochemical Level
The cellular and biochemical effects of this compound derivatives have been explored to understand their mechanisms of action.
Studies on novel 4-methylbenzamide derivatives have shown that the most promising compounds, 7 and 10 , can dose-dependently induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS cells, thereby preventing cell division. nih.gov
The HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to induce G2/M phase arrest and apoptosis in HepG2 cells, contributing to its antitumor effects. nih.gov
The benzamide derivative AH-7921 (3,4-dichloro-N-[1-(dimethylamino)-cyclohexyl]methylbenzamide) was identified as having significant analgesic properties. springermedizin.de
The sigma-1 receptor (S1R) is a ligand-operated molecular chaperone involved in neuroprotection. nih.gov Benzamide derivatives with high affinity for S1R have been developed, showing improved metabolic stability and no in vitro cytotoxicity. nih.gov Functional assays confirmed the agonist activity of key derivatives. nih.gov
Interference with Specific Cellular Pathways (e.g., Signal Transduction)
Derivatives of 2,4-dichlorobenzamide (B1293658) have been identified as potent inhibitors of crucial cellular pathways, demonstrating significant potential in anticancer research. A key mechanism of action for these compounds is the interference with enzymes essential for DNA replication and repair.
One area of investigation has focused on 1-(2,4-dichlorobenzoyl)-4-(substituted-benzoyl)thiosemicarbazides, which are derivatives of 2,4-dichlorobenzamide. Research has shown that these compounds possess anticancer activity that is, in some cases, comparable to or stronger than the reference drug etoposide. researchgate.net The molecular mechanism underlying this activity was identified as the inhibition of human DNA topoisomerase II. researchgate.net This enzyme plays a critical role in altering the topology of DNA, and its inhibition leads to errors in DNA synthesis and replication, ultimately triggering cell death in cancer cells. Molecular docking studies have further elucidated this interaction, suggesting that these derivatives bind strongly to the DNA-dependent subunit of the enzyme. researchgate.net
Specific compounds such as 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18) and 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) were highlighted for their potent cytotoxic properties against various cancer cell lines, directly linking the 2,4-dichlorobenzoyl moiety to the inhibition of this vital cellular pathway. researchgate.net
| Compound Derivative | Target Pathway/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18) | Human DNA Topoisomerase II | Inhibition of enzyme activity, leading to reduced cancer cell viability. | researchgate.net |
| 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) | Human DNA Topoisomerase II | Inhibition of enzyme activity, resulting in potent anticancer effects. | researchgate.net |
Modulation of Cellular Processes (e.g., Cell Proliferation, Apoptosis Induction)
The interference with cellular pathways by 2,4-dichlorobenzamide derivatives directly translates into the modulation of fundamental cellular processes, most notably cell proliferation and the induction of programmed cell death, or apoptosis.
Research into chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) moiety has provided significant insights into these processes. Although these are sulfonamides, the presence of the 2,4-dichloro substitution pattern offers a model for the potential actions of corresponding benzamides. One such derivative demonstrated potent activity against a gastric cancer cell line, with an IC50 value of 0.89 µg/mL. nih.gov Further investigation revealed that this compound induces cell death by strongly depolarizing the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. nih.gov
This induction of apoptosis was found to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The compound was shown to activate both caspase-8, an initiator caspase in the extrinsic pathway, and caspase-9, an initiator caspase in the intrinsic pathway. nih.gov This dual activation indicates a comprehensive mechanism for inducing apoptosis in cancer cells.
Furthermore, these derivatives have been shown to affect the cell cycle, a tightly regulated process that governs cell proliferation. The chalcone derivative was observed to cause cell cycle arrest, specifically in the subG0 phase, which is indicative of apoptotic cells. nih.gov By halting the cell cycle and inducing apoptosis, these compounds effectively inhibit the uncontrolled proliferation characteristic of cancer. nih.gov The cytotoxic properties of 1-(2,4-dichlorobenzoyl)thiosemicarbazides against breast cancer (MCF-7, MDA-MB-231) and head and neck cancer (FaDu, SCC-25) cell lines, as measured by MTT and [3H]-thymidine incorporation bioassays, confirm their ability to reduce cell viability and inhibit proliferation. researchgate.net
| Compound Class | Cellular Process | Specific Mechanism | Reference |
|---|---|---|---|
| Chalcone derivative with 2,4-dichlorobenzenesulfonamide | Apoptosis Induction | Depolarization of mitochondrial membrane; Activation of caspase-8 and caspase-9. | nih.gov |
| Chalcone derivative with 2,4-dichlorobenzenesulfonamide | Cell Cycle Arrest | Arrest in the subG0 phase. | nih.gov |
| 1-(2,4-dichlorobenzoyl)thiosemicarbazides | Inhibition of Cell Proliferation | Cytotoxicity against various cancer cell lines. | researchgate.net |
Future Directions and Emerging Research Avenues for 2,4 Dichloro N Methylbenzamide Research
Translational Research Opportunities for Benzamide (B126) Scaffolds
The versatility of the benzamide scaffold presents numerous opportunities for translational research, moving from laboratory discoveries to clinical applications. Research into various benzamide derivatives has identified promising candidates for a range of diseases, suggesting potential avenues for the investigation of 2,4-Dichloro-N-methylbenzamide.
One major area of opportunity is in oncology. Novel benzamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making it a significant target in cancer therapy. nih.gov For instance, certain benzamide derivatives have shown strong antiproliferative activities against human colorectal cancer cells and a high degree of selectivity for cancer cells over normal cells. nih.gov These findings suggest that the 2,4-dichloro-substituted benzamide core could be explored for its potential as a PARP-1 inhibitor.
In the realm of central nervous system (CNS) disorders, benzamide derivatives are being investigated as neuroprotective agents. The sigma-1 receptor (S1R), a molecular chaperone involved in neuroprotection, has emerged as a promising drug target for conditions like neurodegenerative diseases and brain ischemia. nih.gov Newly synthesized benzamide compounds have demonstrated high affinity for the S1R, functioning as agonists with favorable safety profiles, indicating their potential for preclinical development in CNS disorders. nih.gov
Furthermore, the benzamide structure is central to the development of multireceptor antipsychotics, targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors. researchgate.net The development of such multi-target compounds represents a sophisticated strategy for managing complex psychiatric disorders. Other research has pointed to the potential use of novel benzamide derivatives for the prevention and treatment of pain and itching, with demonstrated effects in various animal models of pain. google.com
| Therapeutic Area | Biological Target | Potential Application for Benzamide Scaffolds | Reference Compound Example |
|---|---|---|---|
| Oncology | Poly(ADP-ribose) polymerase-1 (PARP-1) | Anticancer agents, particularly for DNA damage repair-deficient tumors. | Compound 13f (Exhibits potent PARP-1 inhibition) nih.gov |
| CNS Disorders | Sigma-1 Receptor (S1R) | Neuroprotective agents for neurodegenerative diseases. | Compound 2 (Shows superior S1R affinity and selectivity) nih.gov |
| Psychiatry | Dopamine D2, Serotonin 5-HT1A/5-HT2A Receptors | Development of multireceptor antipsychotics. | Compound 4k (Exhibits a potent multi-receptor profile) researchgate.net |
| Pain Management | Not specified | Suppression of various types of pain, including nociceptive and chronic pain. | Novel benzamide derivative of formula 1 google.com |
Advancements in Computational and Experimental Methodologies
The discovery and optimization of novel therapeutics based on the this compound structure can be significantly accelerated by modern computational and experimental techniques. Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, enabling more efficient and cost-effective drug discovery. emanresearch.orgmdpi.com
CADD methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.orgnih.gov SBDD is utilized when the three-dimensional structure of a biological target is known, employing techniques like molecular docking to predict how a compound like this compound might bind to a protein's active site. mdpi.comnih.govco-ac.com Molecular dynamics simulations can further elucidate the stability and dynamics of the ligand-protein complex. mdpi.com In the absence of a known target structure, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be used. emanresearch.orgnih.gov These approaches rely on the knowledge of other molecules that bind to the target of interest to build predictive models.
Virtual screening, a key computational technique, allows for the rapid screening of large libraries of compounds to identify those with a high probability of binding to a specific target. emanresearch.org This can prioritize molecules for synthesis and biological testing, saving considerable time and resources. emanresearch.org Furthermore, machine learning and deep learning algorithms are increasingly being integrated into drug discovery pipelines to predict compound activity, optimize chemical structures, and even design novel molecules de novo. mdpi.comco-ac.com
| Methodology | Description | Application in Benzamide Research |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. co-ac.com | To model the interaction of this compound with potential biological targets. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. mdpi.com | To assess the stability of the benzamide-target complex and understand dynamic interactions. |
| Virtual Screening | Computationally screens large libraries of chemical structures to identify potential drug candidates. emanresearch.org | To identify other benzamide derivatives with high predicted activity against a target of interest. |
| 3D-QSAR | Relates the biological activity of molecules to their three-dimensional properties. emanresearch.org | To build predictive models for designing more potent this compound analogs. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. emanresearch.org | To understand the key structural features required for the activity of benzamide scaffolds. |
Exploration of Novel Therapeutic Targets and Biological Pathways
A key avenue for future research on this compound involves identifying and validating novel biological targets and pathways through which it may exert a therapeutic effect. The broad bioactivity of the benzamide class suggests that numerous targets remain to be explored.
One such pathway is the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in the formation of various cancers when aberrantly activated. researchgate.net Novel 4-(pyrimidin-2-ylamino)benzamide derivatives have been designed as potent inhibitors of this pathway, indicating that the benzamide core is suitable for targeting components of this signaling cascade. researchgate.net Investigating whether this compound can modulate Hedgehog signaling could open up new possibilities in oncology.
Protein kinases represent another vast class of potential targets. nih.gov These enzymes play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The design and synthesis of 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents have yielded compounds with potential as protein kinase inhibitors. nih.gov This suggests that the N-methylbenzamide backbone could serve as a scaffold for developing new kinase inhibitors, and screening this compound against a panel of kinases may reveal unexpected activities.
The continued elucidation of protein structures, particularly through techniques like X-ray crystallography and cryo-electron microscopy, will undoubtedly uncover new potential binding sites and targets for small molecules. nih.gov As more structures become available, computational methods like inverse docking can be employed to screen this compound against a wide array of proteins to generate hypotheses about its potential targets, which can then be validated experimentally.
Table of Mentioned Compounds
| Compound Name/Identifier |
|---|
| This compound |
| 2,4-dichlorobenzoyl chloride |
| 2,6-dichloropurine |
| 2-aminothiazole |
| 2-bromo-N-(2,4-dichlorophenyl)benzamide |
| 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide |
| 2-fluorobenzoyl chloride |
| 3-(trifluoromethyl) aniline |
| 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide |
| 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide |
| N-(2,4-difluorophenyl)-2-fluorobenzamide |
| tert-butyl isocyanide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
